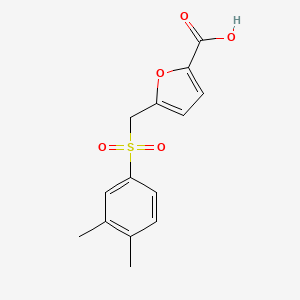

5-(3,4-Dimethyl-benzenesulfonylmethyl)-furan-2-carboxylic acid

Descripción

5-(3,4-Dimethyl-benzenesulfonylmethyl)-furan-2-carboxylic acid is a furan-based carboxylic acid derivative featuring a 3,4-dimethylbenzenesulfonylmethyl substituent at the 5-position of the furan ring. The sulfonylmethyl group introduces strong electron-withdrawing effects, influencing the compound’s acidity, solubility, and reactivity.

Propiedades

IUPAC Name |

5-[(3,4-dimethylphenyl)sulfonylmethyl]furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5S/c1-9-3-5-12(7-10(9)2)20(17,18)8-11-4-6-13(19-11)14(15)16/h3-7H,8H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDSQOXYHUJDHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethyl-benzenesulfonylmethyl)-furan-2-carboxylic acid typically involves the following steps:

Formation of the Benzenesulfonylmethyl Intermediate: This step involves the sulfonylation of 3,4-dimethylbenzene to form 3,4-dimethylbenzenesulfonyl chloride.

Furan Ring Formation: The furan ring is synthesized through a cyclization reaction involving appropriate precursors.

Coupling Reaction: The benzenesulfonylmethyl intermediate is then coupled with the furan ring under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

5-(3,4-Dimethyl-benzenesulfonylmethyl)-furan-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfoxide or sulfide.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfoxide or sulfide derivatives.

Substitution: Various substituted benzenesulfonylmethyl-furan-2-carboxylic acids.

Aplicaciones Científicas De Investigación

5-(3,4-Dimethyl-benzenesulfonylmethyl)-furan-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 5-(3,4-Dimethyl-benzenesulfonylmethyl)-furan-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The furan ring may also participate in π-π interactions with aromatic amino acids in proteins, affecting their function.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Furan Carboxylic Acids

Compound 1 : 5-(Methoxycarbonyl)furan-2-carboxylic Acid (MCFC)

- Structure : Furan-2-carboxylic acid with a methoxycarbonyl (-COOCH₃) group at the 5-position.

- Key Differences :

- The methoxycarbonyl group is less electron-withdrawing compared to the sulfonyl group, leading to lower acidity (pKa ~3.5–4.0 vs. ~1.5–2.0 for sulfonyl analogs).

- Enhanced hydrolytic stability under basic conditions due to the ester group’s resistance to nucleophilic attack compared to sulfonates.

- Applications : MCFC is synthesized via integrated industrial processes (e.g., Eastman Chemical’s patented method) for polymer intermediates .

Compound 2 : 4-(3,4-Dimethylbenzoyl)-2,5-diphenyl-3-furancarboxylic Acid (CAS 5394-51-4)

- Structure : Furan-3-carboxylic acid with a 3,4-dimethylbenzoyl group at the 4-position and phenyl groups at the 2- and 5-positions.

- Key Differences :

- The benzoyl group (-CO-C₆H₃(CH₃)₂) is electron-withdrawing but lacks the sulfonyl group’s strong polarity.

- Steric hindrance from diphenyl substituents reduces solubility in polar solvents compared to the target compound.

- Applications : Likely used in materials science due to aromatic stacking interactions .

Compound 3 : Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure: Phenolic acrylic acid with 3,4-dihydroxybenzene and a propenoic acid chain.

- Key Differences: The absence of a sulfonyl group results in higher susceptibility to oxidation. Enhanced antioxidant activity due to phenolic hydroxyls, unlike the sulfonylmethyl furan derivative.

- Applications : Widely studied in pharmacology and cosmetics for antioxidant properties .

Functional Group Impact on Properties

| Property | Target Compound | MCFC | CAS 5394-51-4 | Caffeic Acid |

|---|---|---|---|---|

| Electron Effects | Strongly electron-withdrawing (sulfonyl) | Moderately electron-withdrawing | Electron-withdrawing (benzoyl) | Electron-donating (phenolic OH) |

| Acidity (pKa) | ~1.5–2.0 (carboxylic acid enhanced by SO₂) | ~3.5–4.0 | ~2.8–3.2 | ~4.5–5.0 |

| Solubility | Moderate in polar aprotic solvents (e.g., DMF) | High in polar solvents (ester) | Low (due to diphenyl groups) | High in water/ethanol |

| Stability | High (sulfonate resistant to hydrolysis) | Moderate (ester hydrolysis risk) | High (aromatic stability) | Low (oxidation-prone) |

Pharmacological and Industrial Relevance

- Target Compound: Potential applications in enzyme inhibition (e.g., sulfonamide-like activity) due to sulfonyl group’s affinity for binding pockets .

- MCFC : Industrial precursor for biodegradable polymers; lacks bioactivity due to ester functionality .

Actividad Biológica

5-(3,4-Dimethyl-benzenesulfonylmethyl)-furan-2-carboxylic acid, also known by its CAS number 1152517-21-9, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and applications of this compound, as well as relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 5-(3,4-Dimethyl-benzenesulfonylmethyl)-furan-2-carboxylic acid is C14H14O5S, with a molecular weight of approximately 294.32 g/mol. The structure features a furan ring substituted with a benzenesulfonylmethyl group and a carboxylic acid group, which contribute to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of furan-2-carboxylic acid with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is performed under reflux conditions to ensure complete conversion and is followed by purification through recrystallization.

The biological activity of 5-(3,4-Dimethyl-benzenesulfonylmethyl)-furan-2-carboxylic acid is attributed to its ability to interact with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. Additionally, the furan ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to certain proteins.

Antimicrobial Properties

Research indicates that compounds similar to 5-(3,4-Dimethyl-benzenesulfonylmethyl)-furan-2-carboxylic acid exhibit antimicrobial activity. For instance, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Candida albicans. In one study, a related compound demonstrated an inhibition zone of 8 mm against MRSA .

Study on Antibacterial Activity

In a study focusing on furan derivatives, it was found that compounds with similar structures inhibited bacterial swarming and swimming at very low concentrations (1.8 and 2.3 µg L) in agar plates . This suggests that 5-(3,4-Dimethyl-benzenesulfonylmethyl)-furan-2-carboxylic acid may possess comparable antibacterial properties.

Cytotoxicity Assessment

Another study assessed the cytotoxic effects of various furanic compounds on cancer cell lines. While some derivatives exhibited moderate cytotoxicity against several cell lines (NCI-H1650, HepG2), specific data on this compound's cytotoxic potential remains to be thoroughly investigated .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Furan-2-carboxylic acid | Lacks sulfonyl group | Limited antimicrobial activity |

| Benzenesulfonyl chloride | Used in synthesis but lacks furan ring | No direct biological activity |

| Furan-2,5-dicarboxylic acid | Contains two carboxylic acid groups | More reactive in certain reactions |

| 5-Hydroxymethylfuran-2-carboxylic acid (5-HMFA) | Similar furan structure | Antimicrobial activity against MRSA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.